Cas no 7078-85-5 (2,3-dichloro-n-(3-chlorophenyl)propanamide)
7078-85-5 structure
Product Name:2,3-dichloro-n-(3-chlorophenyl)propanamide
Numero CAS:7078-85-5
MF:C9H8Cl3NO
MW:252.524919509888
CID:1746491
PubChem ID:242816
Update Time:2025-04-21
2,3-dichloro-n-(3-chlorophenyl)propanamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2,3-dichloro-n-(3-chlorophenyl)propanamide
- ACETIC ACID, (2,3-DICHLORO-4-((2-THIENYL)HYDROXYMETHYL)PHENOXY)-
- ANP 4263
- Acide dichloro-2,3 (thienyl-2 hydroxy methyl)-4 phenoxyacetique [French]
- 5-17-05-00337 (Beilstein Handbook Reference)
- 2.3-Dichlor-propionsaeure-(3-chlor-anilid)
- [2,3-dichloro-4-(hydroxy-thiophen-2-yl-methyl)-phenoxy]-acetic acid
- SureCN11741712
- 2.3-Dichlor-propionsaeure-<
- 3-chlor-anilid>
- LS-11673
- CTK8J3010
- BRN 1397467
- Acide dichloro-2,3 (thienyl-2 hydroxy methyl)-4 phenoxyacetique
- AC1L268M
- 2.3-dichloro-4-(2-thienyl-hydroxy-methyl)phenoxy-acetic acid
- ACETIC ACID, (2,3-DICHLORO-4-((2-THIENYL)HYDROXYMETHYL)PHENOXY)-; ANP 4263; Acide dichloro-2,3 (thienyl-2 hydroxy methyl)-4 phenoxyacetique [French]; 5-17-05-00337 (Beilstein Handbook Reference); 2.3-Dichlor-propionsaeure-(3-chlor-anilid); [2,3-dichloro-4-(hydroxy-thiophen-2-yl-methyl)-phenoxy]-acetic acid; SureCN11741712; 2.3-Dichlor-propionsaeure-< 3-chlor-anilid> ; LS-11673; CTK8J3010; BRN 1397467; Acide dichloro-2,3 (thienyl-2
- 2,3-Dichloro-N-(3-chlorophenyl)propanimidic acid
- 7078-85-5
- NSC-51751
- NSC51751
- DTXSID80920010
- NS00113879
-
- Inchi: 1S/C9H8Cl3NO/c10-5-8(12)9(14)13-7-3-1-2-6(11)4-7/h1-4,8H,5H2,(H,13,14)
- Chiave InChI: AESUYRPKXZFOSC-UHFFFAOYSA-N
- Sorrisi: ClC(CCl)C(NC1C=CC=C(C=1)Cl)=O
Proprietà calcolate
- Massa esatta: 250.96734
- Massa monoisotopica: 250.967
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 14
- Conta legami ruotabili: 3
- Complessità: 201
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3
- Superficie polare topologica: 29.1Ų
Proprietà sperimentali
- Densità: 1.45
- Punto di ebollizione: 400.7°C at 760 mmHg
- Punto di infiammabilità: 196.1°C
- Indice di rifrazione: 1.601
- PSA: 29.1
- LogP: 3.19770
2,3-dichloro-n-(3-chlorophenyl)propanamide Letteratura correlata
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
7078-85-5 (2,3-dichloro-n-(3-chlorophenyl)propanamide) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
CN Fornitore
Grosso
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
CN Fornitore
Grosso